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molecular formula C7H12CsNO4 B3370522 Cesium 2-((tert-butoxycarbonyl)amino)acetate CAS No. 42538-64-7

Cesium 2-((tert-butoxycarbonyl)amino)acetate

Cat. No. B3370522
M. Wt: 307.08 g/mol
InChI Key: RICFWCXESOWLSS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06821992B1

Procedure details

To a mixture of N-(tert-butoxycarbonyl)glycine (42.0 g) in water (250 ml) was added cesium carbonate (39.1 g). The mixture was stirred at room temperature for 10 minutes. The water was removed by azeotropic distillation with toluene to give the title product.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
39.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Cs+:17].[Cs+]>O>[Cs+:17].[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([O-:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
cesium carbonate
Quantity
39.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water was removed by azeotropic distillation with toluene

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Cs+].C(C)(C)(C)OC(=O)NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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